8-Acetyl-7-hydroxycoumarin

描述

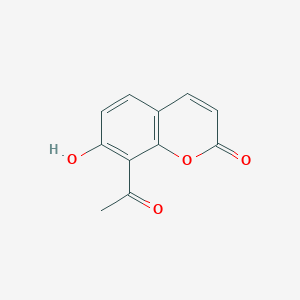

structure in first source

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-acetyl-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6(12)10-8(13)4-2-7-3-5-9(14)15-11(7)10/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYMACPLPPQCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40419935 | |

| Record name | 8-Acetyl-7-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6748-68-1 | |

| Record name | 8-Acetyl-7-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Acetyl-7-hydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-ACETYL-7-HYDROXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD6QWL7EQR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 8-Acetyl-7-hydroxycoumarin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for coumarin derivatives, with a specific focus on 8-acetyl-7-hydroxycoumarin and its close analog, 8-acetyl-7-hydroxy-4-methylcoumarin. Due to the limited availability of public domain spectral data for this compound, this guide presents the comprehensive and well-documented ¹H and ¹³C NMR data for 8-acetyl-7-hydroxy-4-methylcoumarin as a reference. This information is valuable for the structural elucidation and characterization of this class of compounds, which are of significant interest in medicinal chemistry and drug development.

NMR Spectral Data

¹H NMR Spectral Data of 8-Acetyl-7-hydroxy-4-methylcoumarin

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.16 - 6.23 | s | - |

| H-5 | 7.73 - 7.76 | d | 8.8 |

| H-6 | 6.91 - 6.94 | d | 8.8 |

| 4-CH₃ | 2.45 | s | - |

| 8-COCH₃ | 2.48 | s | - |

| 7-OH | 12.24 | s | - |

s = singlet, d = doublet

¹³C NMR Spectral Data of 8-Acetyl-7-hydroxy-4-methylcoumarin

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 160.2 |

| C-3 | 111.5 |

| C-4 | 154.0 |

| C-4a | 112.2 |

| C-5 | 133.7 |

| C-6 | 114.0 |

| C-7 | 164.0 |

| C-8 | 109.3 |

| C-8a | 155.6 |

| 4-CH₃ | 18.8 |

| 8-COCH₃ | 26.5 |

| 8-C OCH₃ | 191.7 |

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of coumarin derivatives, based on common laboratory practices.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance (400 MHz or higher), is typically used for data acquisition.

Sample Preparation:

-

Approximately 5-10 mg of the purified coumarin sample is accurately weighed.

-

The sample is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like hydroxyl groups.

-

A small amount of an internal standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a reference signal at 0 ppm.

-

The solution is transferred to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Spectral Width: A spectral width of approximately 16 ppm is generally sufficient to cover the expected range of proton signals.

-

Number of Scans: 16 to 64 scans are typically acquired to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program, such as zgpg30, is commonly used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: A spectral width of around 220 ppm is used to encompass the full range of carbon chemical shifts.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

Data Processing: The acquired free induction decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Visualization of the NMR Workflow

The following diagram illustrates a typical workflow for the NMR analysis of a chemical compound like this compound.

Crystal Structure of 8-Acetyl-7-hydroxycoumarin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of 8-acetyl-7-hydroxycoumarin derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the key crystallographic features, experimental protocols for their synthesis and crystal growth, and a conceptual framework for their structure-activity relationships.

Core Crystallographic Data

The determination of the three-dimensional atomic arrangement in the crystalline state is paramount for understanding the structure-property relationships of this compound derivatives. Single-crystal X-ray diffraction is the definitive method for elucidating these structures.

For researchers developing novel derivatives, obtaining and comparing crystallographic data to this parent structure is a key step in rational drug design. A representative table of the essential crystallographic parameters that should be determined and compared is provided below.

Table 1: Representative Crystallographic Data for Coumarin Derivatives

| Parameter | 6-acetyl-7-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (Isomer) |

| Chemical Formula | C27H30N2O5 |

| Formula Weight | 474.54 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.998(3) |

| b (Å) | 10.112(2) |

| c (Å) | 16.297(3) |

| α (°) | 90 |

| β (°) | 103.11(3) |

| γ (°) | 90 |

| Volume (Å3) | 2404.1(8) |

| Z | 4 |

| Density (calculated) (g/cm3) | 1.311 |

| Absorption Coefficient (mm-1) | 0.733 |

| F(000) | 1008 |

| Crystal Size (mm3) | 0.10 x 0.08 x 0.05 |

| Theta range for data collection (°) | 4.33 to 68.21 |

| Reflections collected | 19614 |

| Independent reflections | 4321 [R(int) = 0.0441] |

| Goodness-of-fit on F2 | 1.043 |

| Final R indices [I>2sigma(I)] | R1 = 0.0435, wR2 = 0.1118 |

| R indices (all data) | R1 = 0.0571, wR2 = 0.1213 |

Data for the isomeric 6-acetyl derivative is presented as a representative example of crystallographic data reporting.

Experimental Protocols

The synthesis and crystallization of this compound derivatives are crucial steps for obtaining high-quality single crystals suitable for X-ray diffraction studies. The following sections detail common experimental methodologies.

Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin

The synthesis of the 8-acetyl-7-hydroxy-4-methylcoumarin core can be achieved through a multi-step process, often involving a Pechmann condensation followed by a Fries rearrangement.

-

Pechmann Condensation for 7-hydroxy-4-methylcoumarin:

-

A mixture of resorcinol and ethyl acetoacetate is slowly added to a cooled, stirred solution of a strong acid catalyst, such as concentrated sulfuric acid.

-

The reaction mixture is typically stirred at low temperatures (0-10 °C) and then allowed to stand for a period of time, often overnight, to facilitate the condensation reaction.

-

The resulting mixture is poured onto crushed ice to precipitate the 7-hydroxy-4-methylcoumarin product.

-

The crude product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol to achieve high purity.

-

-

Acetylation to 7-acetoxy-4-methylcoumarin:

-

The synthesized 7-hydroxy-4-methylcoumarin is dissolved in a suitable solvent, often in the presence of a base like pyridine.

-

Acetic anhydride is added dropwise to the solution.

-

The reaction is typically stirred for several hours to ensure complete acetylation of the hydroxyl group.

-

The product, 7-acetoxy-4-methylcoumarin, is isolated by precipitation in ice water, followed by filtration and washing.

-

-

Fries Rearrangement to 8-acetyl-7-hydroxy-4-methylcoumarin:

-

The 7-acetoxy-4-methylcoumarin is heated with a Lewis acid catalyst, most commonly anhydrous aluminum chloride.

-

The reaction is typically carried out at an elevated temperature (e.g., 160 °C) for a few hours.

-

The reaction mixture is then cooled and carefully acidified, often with hydrochloric acid, to decompose the aluminum chloride complex and precipitate the product.

-

The crude 8-acetyl-7-hydroxy-4-methylcoumarin is collected, washed, and purified by recrystallization from a solvent such as ethanol or ethyl acetate.

-

Single Crystal Growth

The growth of high-quality single crystals is essential for successful X-ray crystallographic analysis. The slow evaporation and slow cooling methods are commonly employed for coumarin derivatives.

-

Slow Evaporation Method:

-

A saturated solution of the purified this compound derivative is prepared in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at room temperature.

-

The solution is filtered to remove any particulate matter and placed in a clean vial or beaker.

-

The container is loosely covered to allow for slow evaporation of the solvent over a period of several days to weeks.

-

As the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

-

-

Slow Cooling Method:

-

A saturated solution of the compound is prepared at an elevated temperature to increase its solubility.

-

The hot, saturated solution is filtered and then allowed to cool down to room temperature very slowly.

-

The gradual decrease in temperature reduces the solubility of the compound, promoting the growth of well-defined crystals.

-

The rate of cooling can be controlled by placing the container in an insulated bath.

-

Visualizing Workflows and Relationships

Experimental Workflow

The general process for the synthesis and structural elucidation of this compound derivatives can be visualized as a sequential workflow.

Structure-Activity Relationship (SAR)

The development of new this compound derivatives is often guided by the principles of structure-activity relationship (SAR) studies. The core scaffold is systematically modified to enhance biological activity and selectivity.

References

The Structure-Activity Relationship of 8-Acetyl-7-hydroxycoumarin: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Versatile Scaffold for Therapeutic Innovation

Introduction

Coumarins, a class of benzopyrone-containing secondary metabolites ubiquitously found in plants, have long been a subject of intense scientific scrutiny due to their broad spectrum of pharmacological activities. Among these, 8-acetyl-7-hydroxycoumarin stands out as a particularly interesting scaffold for medicinal chemistry. Its unique substitution pattern, featuring a hydroxyl group at position 7 and an acetyl group at position 8, provides a fertile ground for structural modifications to modulate its biological effects. This technical guide delves into the core of the structure-activity relationship (SAR) of this compound, offering a comprehensive overview of its biological activities, the influence of its structural features, and detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising coumarin derivative.

Core Structure and Physicochemical Properties

This compound, also known as 8-acetyl-4-methylumbelliferone when a methyl group is present at the C4 position, possesses a rigid heterocyclic system that serves as an excellent scaffold for the spatial orientation of its functional groups.[1] The 7-hydroxy and 8-acetyl moieties are key determinants of its biological activity, participating in hydrogen bonding and other non-covalent interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈O₄ | [1] |

| Molecular Weight | 204.18 g/mol | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| XLogP3 | 1.8 | [1] |

| Melting Point | 167-171 °C | [2] |

Biological Activities and Structure-Activity Relationships

This compound and its derivatives have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, and anticancer effects. The following sections explore the SAR for each of these activities, supported by quantitative data where available.

Antimicrobial Activity

The coumarin nucleus is a well-established pharmacophore in the design of antimicrobial agents. Studies on this compound derivatives have revealed that modifications at the 7-hydroxy and 8-acetyl positions can significantly influence their antibacterial and antifungal potency.

One study investigated the antimicrobial activity of 8-acetyl-7-hydroxy-4-methylcoumarin and found it to have an inhibitory effect against Escherichia coli.[3] While this particular study did not provide a broad quantitative comparison with derivatives, the general SAR for antimicrobial coumarins suggests that the introduction of lipophilic groups and the formation of Schiff bases or hydrazones at the acetyl moiety can enhance activity.[4]

Table 2: Antimicrobial Activity of Selected Coumarin Derivatives

| Compound | Organism | Activity | Reference |

| 8-Acetyl-7-hydroxy-4-methylcoumarin | Escherichia coli | Inhibitory | [3] |

| 7-Hydroxy-4-methylcoumarin | Escherichia coli | High activity | [3] |

Antioxidant Activity

The phenolic hydroxyl group at the C7 position is a key structural feature for the antioxidant activity of coumarins. This group can donate a hydrogen atom to scavenge free radicals, and the resulting phenoxy radical is stabilized by resonance delocalization over the benzopyrone ring system.

Studies on polyhydroxycoumarins have shown that the presence of adjacent hydroxyl groups, such as in 7,8-dihydroxycoumarin derivatives, significantly enhances antioxidant activity.[5] The introduction of an electron-withdrawing formyl group at the C8 position of 7,8-dihydroxy-4-methylcoumarin was found to decrease its antioxidant potential in DPPH and ABTS assays.[5] Conversely, further hydroxylation at the C6 position to yield a 6,7,8-trihydroxycoumarin derivative resulted in a four-fold increase in antioxidant activity compared to Trolox, a standard antioxidant.[5]

Table 3: Antioxidant Activity of 7,8-Disubstituted Coumarin Derivatives

| Compound | DPPH Scavenging (TEAC) | ABTS Scavenging (TEAC) | Reference |

| 7,8-Dihydroxy-4-methylcoumarin | 1.0 | 1.0 | [5] |

| 7,8-Dihydroxy-6-formyl-4-methylcoumarin | 0.8 | 0.9 | [5] |

| 6,7,8-Trihydroxy-4-methylcoumarin | 4.0 | 4.2 | [5] |

TEAC: Trolox Equivalent Antioxidant Capacity. Higher values indicate greater antioxidant activity.

Anticancer Activity

The anticancer potential of coumarin derivatives has been extensively investigated. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For this compound derivatives, the substitution pattern on the coumarin ring plays a crucial role in their cytotoxic efficacy.

A study on 4-methylcoumarin derivatives revealed that 7,8-dihydroxycoumarins bearing alkyl groups at the C3 position were the most effective against various cancer cell lines.[6] Specifically, a derivative with a long n-decyl chain at C3 exhibited the highest potency.[6] This suggests that increasing the lipophilicity of the molecule can enhance its anticancer activity. Acetylation of the hydroxyl groups to 7,8-diacetoxycoumarins also resulted in compounds with reasonable cytotoxic activities.[6]

Table 4: Anticancer Activity of 7,8-Disubstituted 4-Methylcoumarin Derivatives (IC₅₀ in µM)

| Compound | K562 (Leukemia) | LS180 (Colon) | MCF-7 (Breast) | Reference |

| 7,8-Dihydroxy-3-n-decyl-4-methylcoumarin | 42.4 | 25.2 | 25.1 | [6] |

| 7,8-Diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin | >100 | 60.5 | 55.3 | [6] |

| 6-Bromo-4-bromomethyl-7-hydroxycoumarin | 45.8 | 32.7 | 35.1 | [6] |

Key Signaling Pathways

The anticancer activity of coumarin derivatives is often mediated through the modulation of critical intracellular signaling pathways. Two such pathways are the PI3K/Akt pathway, which is central to cell survival and proliferation, and the mitochondrial (intrinsic) pathway of apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is frequently hyperactivated in cancer, promoting cell growth and inhibiting apoptosis. Some coumarin derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

Caption: PI3K/Akt signaling pathway and potential inhibition by coumarin derivatives.

Mitochondrial Apoptosis Pathway

The intrinsic pathway of apoptosis is a critical mechanism for eliminating damaged or unwanted cells. It is tightly regulated by the Bcl-2 family of proteins and culminates in the activation of caspases. Some coumarin derivatives can induce apoptosis by triggering this pathway.

Caption: The mitochondrial (intrinsic) pathway of apoptosis and its potential modulation by coumarins.

Experimental Protocols

To facilitate further research and development of this compound derivatives, this section provides detailed methodologies for key in vitro assays.

Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin

Von Pechmann Condensation:

-

Cool 50 mL of concentrated sulfuric acid to 10°C in a 250 mL beaker placed in an ice bath.

-

At 0°C, add a solution of 5 g of resorcinol dissolved in 6.75 mL of ethyl acetoacetate.

-

Stir the mixture while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 18 hours.

-

Pour the mixture into a beaker containing crushed ice and water.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 8-acetyl-7-hydroxy-4-methylcoumarin.[3]

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

-

Prepare a nutrient agar medium and sterilize it by autoclaving.

-

Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculate the agar plates with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).

-

Prepare sterile filter paper discs (6 mm in diameter) and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Place the impregnated discs on the surface of the inoculated agar plates.

-

A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic serves as a positive control.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Antioxidant Activity (DPPH Radical Scavenging Assay)

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compound in methanol.

-

In a microplate well or a test tube, mix a fixed volume of the DPPH solution with a specific volume of the test compound solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

A blank containing methanol and a control containing DPPH solution and methanol are also measured.

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity (MTT Cell Viability Assay)

-

Seed cancer cells (e.g., MCF-7, K562) in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare a series of dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for a specific period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well (final concentration of approximately 0.5 mg/mL) and incubate for another 2-4 hours.

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.[4][7][8][9][10]

Conclusion and Future Perspectives

This compound represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies, although not yet exhaustive for this specific parent compound, clearly indicate that the 7-hydroxy and 8-acetyl groups are critical for its biological activities. Modifications at these positions, as well as at other sites on the coumarin ring, can significantly enhance its antimicrobial, antioxidant, and anticancer properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. This will enable the construction of more detailed and predictive SAR models. Furthermore, elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be crucial for their advancement into preclinical and clinical development. The in-depth understanding of the SAR of this compound will undoubtedly pave the way for the discovery of new and effective drugs to combat a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. rjptonline.org [rjptonline.org]

- 4. Antibacterial activities with the structure-activity relationship of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. genscript.com [genscript.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Antibacterial and Antifungal Properties of 8-Acetyl-7-hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Acetyl-7-hydroxycoumarin, a naturally occurring phenolic compound belonging to the coumarin class, has demonstrated notable antibacterial and antifungal activities. This technical guide provides a comprehensive overview of its antimicrobial properties, including available quantitative data, detailed experimental methodologies for its evaluation, and insights into its potential mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

Coumarins are a well-established class of natural products known for their diverse pharmacological activities. Among them, this compound, found in plants such as Mexican tarragon (Tagetes lucida), has emerged as a compound of interest for its antimicrobial potential.[1][2] Its activity against a range of pathogens, including Gram-negative bacteria, underscores its potential as a lead compound for the development of new antimicrobial therapies.[3] This guide synthesizes the current knowledge on the antibacterial and antifungal properties of this compound, with a focus on quantitative data and experimental protocols to facilitate further research and development.

Antimicrobial Activity: Quantitative Data

While extensive quantitative data for this compound is still emerging, preliminary studies have highlighted its potential. One notable finding is its activity against Vibrio cholerae, a significant human pathogen.[3] The majority of detailed quantitative data, however, is currently available for structurally related coumarin derivatives. For the purpose of providing a comparative context, the following tables summarize the available data on coumarin derivatives.

Table 1: Antibacterial Activity of Coumarin Derivatives (Minimum Inhibitory Concentration - MIC)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | Vibrio cholerae | Data not specified | [3] |

| Osthenol | Bacillus cereus | 62.5 | [4] |

| Osthenol | Staphylococcus aureus | 125 | [4] |

| Aegelinol | Staphylococcus aureus | 16 | [5] |

| Aegelinol | Salmonella typhi | 16 | [5] |

| Aegelinol | Enterobacter cloacae | 16 | [5] |

| Agasyllin | Staphylococcus aureus | 32 | [5] |

| Agasyllin | Salmonella typhi | 32 | [5] |

| Agasyllin | Enterobacter cloacae | 32 | [5] |

| 7-hydroxy-4-methylcoumarin | Escherichia coli | ≥ 0.1 ppm | [6] |

Table 2: Antifungal Activity of Coumarin Derivatives (Minimum Inhibitory Concentration - MIC)

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| 7-hydroxycoumarin derivative | Candida krusei | 15.6 | [1] |

| 7-hydroxycoumarin derivative | Candida species | 15.6 - 125.0 | [1] |

Experimental Protocols

Standardized methods are crucial for the accurate assessment of antimicrobial activity. The following are detailed methodologies commonly employed for the evaluation of coumarin derivatives, which can be adapted for this compound.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Protocol:

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 35°C for yeasts) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Well/Disk Diffusion Method for Zone of Inhibition

This method is used to qualitatively assess the antimicrobial activity by measuring the zone of growth inhibition around a well or disk containing the test compound.

Protocol:

-

Preparation of Agar Plates: Pour molten Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) into sterile Petri dishes and allow them to solidify.

-

Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate using a sterile swab.

-

Application of Compound:

-

Well Diffusion: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer. Add a specific volume of the this compound solution into each well.

-

Disk Diffusion: Impregnate sterile filter paper disks with a specific volume of the this compound solution and place them on the agar surface.

-

-

Incubation: Incubate the plates under the same conditions as the broth microdilution method.

-

Measurement of Inhibition Zone: Measure the diameter of the clear zone of no microbial growth around the well or disk in millimeters.

Mechanism of Action

The precise molecular mechanisms by which this compound exerts its antimicrobial effects are not yet fully elucidated. However, based on the known mechanisms of other coumarin derivatives, several potential pathways can be proposed.

Proposed Antibacterial Mechanisms

The antibacterial action of coumarins is believed to be multifactorial.

-

Cell Membrane Disruption: Coumarins can interfere with the integrity of the bacterial cell membrane, leading to the leakage of essential intracellular components and ultimately cell death.

-

Enzyme Inhibition: These compounds may inhibit crucial bacterial enzymes involved in metabolic pathways, such as DNA gyrase, which is essential for DNA replication.

-

Interference with Quorum Sensing: Some coumarins have been shown to disrupt bacterial communication systems known as quorum sensing, which regulates virulence factor production and biofilm formation.

Proposed Antifungal Mechanisms

The antifungal activity of coumarins is also thought to involve multiple targets.

-

Cell Wall Damage: Coumarins may interfere with the synthesis of essential components of the fungal cell wall, such as chitin and β-glucans, leading to cell lysis.

-

Mitochondrial Dysfunction: They can disrupt mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), causing oxidative stress and apoptosis.

-

Ergosterol Biosynthesis Inhibition: Similar to azole antifungals, some coumarins may inhibit enzymes involved in the ergosterol biosynthesis pathway, which is a critical component of the fungal cell membrane.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new antimicrobial agents. While preliminary studies have confirmed its antibacterial and antifungal properties, further research is imperative to fully characterize its spectrum of activity and elucidate its precise mechanisms of action. Future studies should focus on:

-

Comprehensive Antimicrobial Screening: Evaluating the in vitro activity of this compound against a broad panel of clinically relevant bacterial and fungal pathogens to determine its full antimicrobial spectrum and obtain specific MIC and MFC/MBC values.

-

Mechanistic Studies: Investigating the specific molecular targets and signaling pathways affected by this compound in microbial cells to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify key structural features responsible for its antimicrobial activity and to optimize its potency and selectivity.

-

In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of this compound in animal models of infection.

A deeper understanding of the antimicrobial properties of this compound will be instrumental in advancing its development as a potential therapeutic agent to combat infectious diseases.

References

- 1. Derivative of 7-hydroxycoumarin has antifungal potential against Candida species and low cytotoxicity against human cells: In silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Antifungal | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

An In-depth Technical Guide on the Antimicrobial Mechanism of Action of 8-Acetyl-7-hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current understanding of the antimicrobial mechanism of action of 8-Acetyl-7-hydroxycoumarin, a naturally occurring coumarin derivative found in plants such as Mexican tarragon (Tagetes lucida).[1] This document synthesizes available research to elucidate its molecular targets, presents quantitative data on its inhibitory activity, and provides detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of Bacterial Carbonic Anhydrase

The primary elucidated antimicrobial mechanism of this compound is its action as an inhibitor of bacterial α-carbonic anhydrases (CAs). These zinc-containing metalloenzymes are crucial for various physiological processes in bacteria, including pH regulation, metabolic carboxylation reactions, and survival.

Coumarins, including this compound, function as prodrug inhibitors. The mechanism involves the enzymatic hydrolysis of the coumarin's lactone ring by the esterase activity inherent to the carbonic anhydrase. This process generates a 2-hydroxy-cinnamic acid derivative, which is the active inhibitory molecule. This active form then binds to the entrance of the CA active site, blocking the access of the substrate (CO2) and inhibiting the enzyme's function.

Research has demonstrated that this compound is a particularly effective inhibitor of the α-carbonic anhydrase from Vibrio cholerae (VchCAα), a key pathogen in contaminated water.[2]

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the prodrug activation and subsequent inhibition of bacterial carbonic anhydrase by this compound.

Caption: Mechanism of bacterial carbonic anhydrase inhibition.

Quantitative Data

| Compound | Target Enzyme | Organism | Inhibition Constant (Kᵢ) | Reference |

| This compound | VchCAα | Vibrio cholerae | 39.8 µM | [3] |

Note: The lack of a broad MIC table represents a gap in the current research and highlights an area for future investigation to fully characterize the antimicrobial spectrum of this compound.

Other Potential Mechanisms of Action

While carbonic anhydrase inhibition is the most specifically documented mechanism, other activities have been proposed for the broader class of coumarins, which may also contribute to the antimicrobial effect of this compound.

-

Cell Membrane Disruption: Some studies on other coumarin derivatives have suggested that they may exert their antimicrobial effects by disrupting the integrity of the microbial cell membrane. This can lead to the leakage of essential intracellular components and ultimately, cell death. However, this mechanism has not been specifically demonstrated for this compound.

-

Metal Chelating: As phenolic compounds, hydroxycoumarins can act as potent metal chelators. This could interfere with microbial metalloenzymes that are essential for various cellular processes.

Further research is required to determine if these or other mechanisms play a significant role in the antimicrobial profile of this compound.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

This protocol details the method used to determine the inhibition of carbonic anhydrase activity.

Principle: The assay measures the enzyme's ability to catalyze the hydration of CO₂. The activity is monitored using a stopped-flow instrument, which can measure rapid kinetic changes. A pH indicator is used to track the decrease in pH resulting from the production of protons during the reaction.

Materials:

-

Applied Photophysics stopped-flow instrument

-

HEPES buffer (10 mM, pH 7.4)

-

Phenol red (0.2 mM) as a pH indicator

-

NaClO₄ (10 mM) to maintain ionic strength

-

CO₂-saturated water

-

Purified bacterial carbonic anhydrase

-

This compound stock solution (10-20 mM in DMSO or distilled-deionized water)

-

Assay buffer for dilutions

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the inhibitor in a suitable solvent. Make serial dilutions to the desired concentrations using the assay buffer.

-

Pre-incubation: Mix the enzyme solution with the inhibitor solution (or with buffer for control measurements) and pre-incubate for a defined period (e.g., 6 hours) at 4°C. This allows for the time-dependent hydrolysis of the coumarin prodrug and the formation of the enzyme-inhibitor complex.

-

Assay Measurement:

-

The CA-catalyzed CO₂ hydration activity is assayed using the stopped-flow instrument.

-

The reaction is initiated by mixing the enzyme/inhibitor solution with the CO₂-saturated solution containing the phenol red indicator.

-

The change in absorbance of phenol red is monitored at 557 nm to follow the initial rates of the reaction for a period of 10-100 seconds.

-

-

Data Analysis:

-

The initial reaction rates are determined from the slope of the absorbance curve.

-

The uncatalyzed reaction rate (measured in the absence of the enzyme) is subtracted from the catalyzed rates.

-

Inhibition constants (Kᵢ) are calculated by fitting the data of residual enzyme activity versus inhibitor concentration to the appropriate inhibition equation.

-

Determination of Minimum Inhibitory Concentration (MIC)

This is a general protocol for determining the MIC of an antimicrobial agent, based on standard broth microdilution methods.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method involves preparing a series of two-fold dilutions of the compound in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test microorganism.

Materials:

-

96-well sterile microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

This compound stock solution

-

Positive control (growth medium with inoculum, no compound)

-

Negative control (growth medium only)

-

Standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Incubator

Procedure:

-

Preparation of Dilutions:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the stock solution of this compound to the first well of a row and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

-

Inoculation:

-

Prepare a standardized inoculum of the test microorganism and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 100 µL of the diluted inoculum to each well (except the negative control).

-

-

Incubation:

-

Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the evaluation of a novel antimicrobial compound.

Caption: General workflow for antimicrobial drug discovery.

Conclusion

This compound presents a promising scaffold for the development of novel antimicrobial agents. Its primary and most well-defined mechanism of action is the inhibition of bacterial α-carbonic anhydrases, for which it acts as a prodrug. While its broad-spectrum activity is qualitatively acknowledged, further quantitative studies are necessary to establish a comprehensive profile of its Minimum Inhibitory Concentrations against a wider array of clinically relevant bacteria and fungi. Investigations into other potential mechanisms, such as cell membrane disruption, would also contribute to a more complete understanding of its antimicrobial properties. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this area.

References

Methodological & Application

Application Notes: Synthesis of 8-Acetyl-7-hydroxycoumarin via Fries Rearrangement

Introduction

The Fries rearrangement is a powerful organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[1][2] This reaction is of significant industrial and academic importance for the synthesis of hydroxyarylketones, which are key intermediates in the manufacturing of various pharmaceuticals and fine chemicals.[1][3] The reaction is selective for the ortho and para positions, and the product distribution can often be controlled by adjusting reaction conditions such as temperature and solvent.[1][2] At lower temperatures, the para product is typically favored, while higher temperatures promote the formation of the ortho product.[1] This selectivity is valuable in directing the synthesis towards a specific isomer.

The synthesis of 8-Acetyl-7-hydroxycoumarin from 7-acetoxycoumarin is a classic application of the Fries rearrangement.[4][5] The resulting product, an ortho-hydroxyaryl ketone derivative of coumarin, serves as a versatile building block for the synthesis of more complex heterocyclic compounds, including furocoumarins, pyranocoumarins, and various pharmacologically active agents.[4][6] Coumarin derivatives are known to exhibit a wide range of biological activities, including antibacterial, antioxidant, and anticancer properties.[7][8]

Mechanism of Fries Rearrangement

The reaction proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester's acyl group, which is a better Lewis base than the phenolic oxygen.[1][2] This coordination polarizes the ester bond, leading to the formation of a highly electrophilic acylium carbocation.[2][3] The acylium ion then attacks the electron-rich coumarin ring, preferentially at the C8 (ortho) or C6 (para) position. For 7-acetoxycoumarin, the rearrangement primarily yields the 8-acetyl (ortho) product.[5] Subsequent hydrolysis liberates the final this compound product.[9]

Caption: Reaction mechanism of the Fries rearrangement.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, which involves two main steps: the synthesis of the precursor 7-acetoxycoumarin and its subsequent Fries rearrangement.

Part 1: Synthesis of 7-Acetoxy-4-methylcoumarin

This procedure outlines the acetylation of 7-hydroxy-4-methylcoumarin to yield the necessary precursor for the Fries rearrangement.

Materials:

-

7-hydroxy-4-methylcoumarin (2.5 g)

-

Acetic anhydride (3 ml)

-

Pyridine (5 ml)

-

Crushed ice

-

Distilled water

Procedure:

-

Dissolve 2.5 g of 7-hydroxy-4-methylcoumarin in a mixture of 3 ml of acetic anhydride and 5 ml of pyridine by adding the reagents dropwise.[10]

-

Allow the reaction mixture to stand overnight at room temperature to ensure complete acetylation.[10]

-

After 12 hours, pour the reaction product into a beaker containing crushed ice with constant stirring.[10]

-

The solid 7-acetoxy-4-methylcoumarin will precipitate out of the solution.

-

Filter the product using a Buchner funnel, wash thoroughly with cold distilled water, and dry the solid. The product can be recrystallized from ethanol if further purification is needed.

Part 2: Fries Rearrangement to 8-Acetyl-7-hydroxy-4-methylcoumarin

This protocol describes the Lewis acid-catalyzed rearrangement of the synthesized 7-acetoxy-4-methylcoumarin.

Materials:

-

7-acetoxy-4-methylcoumarin (2.5 g)

-

Anhydrous aluminum chloride (AlCl₃) (4.5 g)

-

Concentrated hydrochloric acid (HCl)

-

Ice-cold water

-

Ethyl acetoacetate (for recrystallization)

Procedure:

-

In a round-bottom flask, create an intimate mixture of 2.5 g of 7-acetoxy-4-methylcoumarin and 4.5 g of anhydrous aluminum chloride.[10]

-

Heat the mixture in an oil bath at 160°C for three hours.[10] Hydrogen chloride evolution may be observed during heating.[11]

-

After the heating is complete, cool the flask to room temperature.

-

Carefully acidify the reaction mixture by adding concentrated hydrochloric acid drop by drop. This step should be performed in a fume hood with caution.

-

Maintain the mixture at 10°C for 2 hours to allow for complete precipitation of the product.[10]

-

Filter the resulting solid product and wash it with ice-cold water until the washings are free of chloride ions.[10][11]

-

Dry the crude product. Recrystallize the solid from ethyl acetoacetate to obtain pure 8-Acetyl-7-hydroxy-4-methylcoumarin.[10]

Caption: Experimental workflow for synthesis.

Data Presentation

The following tables summarize the key physical, chemical, and reaction data for this compound and its synthesis.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈O₄ | [12] |

| Molecular Weight | 204.18 g/mol | [12] |

| Monoisotopic Mass | 204.04225873 Da | [12] |

| Appearance | Light orange to yellow powder/crystal | [13] |

| Melting Point | 167°-169° C (for 4-methyl derivative) | [11] |

| IR Spectra (KBr, cm⁻¹) | 3113 (Aromatic C-H), 1689 (C=O stretch) | [14] |

| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 2.9 (3H, s, -CH₃), 6.10 (1H, s, vinyl), 7.3-7.5 (Ar-H), 9.5 (1H, s, -OH) | [14] |

| XLogP3-AA | 1.7 | [13] |

Note: Spectroscopic data from reference[14] is for the 4-phenyl derivative, which is structurally similar and provides an expected range for proton chemical shifts.

Table 2: Summary of Fries Rearrangement Conditions and Selectivity

| Parameter | Condition | Effect | Reference |

| Catalyst | Aluminum Chloride (AlCl₃) | Standard Lewis acid, requires >1 equivalent. | [9] |

| Zinc Powder | Can catalyze the reaction selectively. | [9] | |

| Methanesulfonic Acid | Provides excellent para-selectivity. | [3][9] | |

| Temperature | Low Temperature | Favors para-substitution (C6 position). | [1] |

| High Temperature (e.g., >150°C) | Favors ortho-substitution (C8 position).[1][5] | ||

| Solvent | Non-polar (e.g., nitrobenzene) | Favors ortho-substitution. | [1][3] |

| Polar | Increases the ratio of the para product. | [1] | |

| Yield | ~70% (crude mixture of isomers) | Reported for a specific procedure before purification. | [11] |

References

- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. repository.ias.ac.in [repository.ias.ac.in]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fries Rearrangement [organic-chemistry.org]

- 10. rjptonline.org [rjptonline.org]

- 11. prepchem.com [prepchem.com]

- 12. This compound | C11H8O4 | CID 5411574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Page loading... [wap.guidechem.com]

- 14. hilarispublisher.com [hilarispublisher.com]

Application Notes and Protocols: Synthesis of 8-Acetyl-7-hydroxycoumarin and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Coumarins are a significant class of benzopyrone scaffold compounds found in many natural products and synthetic molecules.[1][2] Their derivatives are the subject of intense research due to a wide spectrum of biological and pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticoagulant properties.[1][2][3] 8-Acetyl-7-hydroxycoumarin, in particular, serves as a crucial intermediate for the synthesis of novel derivatives with enhanced therapeutic potential.[4][5] The acetyl and hydroxyl groups on the coumarin core are key functional moieties for receptor interactions and further chemical modifications.[4] This document provides detailed protocols for the synthesis of the this compound core structure and its subsequent conversion into more complex derivatives.

Experimental Protocols

Part 1: Synthesis of the Core Scaffold (8-Acetyl-7-hydroxy-4-methylcoumarin)

The primary route to obtaining 8-acetyl-7-hydroxy-4-methylcoumarin involves a multi-step process starting from resorcinol, proceeding through the formation of 7-hydroxy-4-methylcoumarin, followed by acetylation and a Fries rearrangement. An alternative method is the direct acylation of 7-hydroxy-4-methylcoumarin.

Caption: General workflows for the synthesis of the this compound core.

Protocol 1.1: Pechmann Condensation for 7-Hydroxy-4-methylcoumarin

This protocol describes the synthesis of the precursor compound, 7-hydroxy-4-methylcoumarin, from resorcinol.

-

Preparation: Cool 50 mL of concentrated sulfuric acid in a 250 mL beaker to below 10°C using an ice bath.[6]

-

Reaction Mixture: Once the temperature reaches 0°C, add a solution of resorcinol (5 g) dissolved in ethyl acetoacetate (6.75 mL). Maintain cooling during this addition.[6]

-

Incubation: Leave the reaction mixture in a refrigerator overnight.[6]

-

Precipitation: Pour the mixture into ice-cold water while stirring constantly. A solid product will separate.[6]

-

Purification: Filter the separated solid, wash thoroughly with double distilled water, and recrystallize from ethyl alcohol to obtain pure 7-hydroxy-4-methylcoumarin.[6]

Protocol 1.2: Fries Rearrangement for 8-Acetyl-7-hydroxy-4-methylcoumarin

This method synthesizes the target compound from 7-acetoxy-4-methylcoumarin, which is prepared from the product of Protocol 1.1.

-

Acetylation: Add 3 mL of acetic anhydride and 5 mL of pyridine dropwise to 2.5 g of 7-hydroxy-4-methylcoumarin. Keep the mixture overnight. After 12 hours, pour the product into crushed ice to precipitate 7-acetoxy-4-methylcoumarin.[6]

-

Rearrangement: Heat a mixture of 7-acetoxy-4-methylcoumarin (2.5 g) and anhydrous aluminum chloride (4.5 g) in an oil bath at 160°C for three hours.[5][6]

-

Work-up: Cool the mixture to room temperature and acidify by adding concentrated hydrochloric acid drop by drop at 10°C for 2 hours.[6]

-

Isolation: Filter the resulting product, wash with ice-cold water, and recrystallize from ethyl acetoacetate to yield 8-acetyl-7-hydroxy-4-methylcoumarin.[6]

Part 2: Synthesis of this compound Derivatives

The core scaffold can be further modified to synthesize a variety of derivatives, such as coumarin-pyrimidine hybrids, which have shown significant biological activities.[5]

Caption: Workflow for synthesizing coumarin-pyrimidine hybrids from the core scaffold.

Protocol 2.1: Synthesis of Coumarin-Pyrimidine Hybrids

-

Chalcone Formation (Claisen-Schmidt Condensation):

-

Reflux a mixture of 8-acetyl-7-hydroxy-4-methylcoumarin, an appropriate aromatic aldehyde, and a catalytic amount of piperidine in absolute ethanol for 20-40 hours.[5]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice water to precipitate the α,β-unsaturated ketone (chalcone) intermediate. Filter and dry the product.

-

-

Pyrimidine Ring Formation (Cyclization):

-

Add the synthesized chalcone intermediate and guanidine hydrochloride to dry N,N-Dimethylformamide (DMF).[5]

-

Add sodium bicarbonate to neutralize the HCl from guanidine hydrochloride.[5]

-

Reflux the mixture for 48-70 hours at 70°C.[5]

-

After cooling, pour the mixture into water to precipitate the final coumarin-pyrimidine hybrid.

-

Filter the solid, wash with water, and purify by recrystallization.

-

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of representative this compound derivatives.

| Compound Name | Synthesis Method | Key Reagents | Yield (%) | Melting Point (°C) | Reference |

| 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate | Esterification | 4-methoxy benzoic acid, POCl₃, Pyridine | 66% | 150 | |

| 1-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-3-(4-methoxyphenyl)propane-1,3-dione | Baker-Venkataraman Transformation | KOH, Pyridine | 63% | 180 | |

| 4-Methyl-7-hydroxy-8-acetyl-coumarin | Fries Rearrangement | 7-acetoxy-4-methylcoumarin, AlCl₃ | ~70% | 167-169 | [6][7] |

Biological Activity and Potential Signaling Pathway

Coumarin derivatives exhibit a wide array of biological activities, with many recent studies focusing on their anticancer potential.[2] Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[2] The mechanism can involve the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2. This cascade leads to the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis.

Caption: A potential signaling pathway for apoptosis induced by coumarin derivatives.

Characterization: The structures of all synthesized compounds should be confirmed using standard analytical techniques. These include Infrared (IR) spectroscopy to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the chemical structure, and Mass Spectrometry (MS) to confirm the molecular weight. Purity can be assessed by Thin Layer Chromatography (TLC) and melting point determination.[3]

References

Application Notes: 8-Acetyl-7-hydroxycoumarin as a Versatile Fluorescent Probe

Introduction

8-Acetyl-7-hydroxycoumarin is a derivative of coumarin, a class of compounds renowned for their significant and unique photophysical properties.[1] Coumarins are widely utilized as fluorescent probes and chemosensors due to their high fluorescence quantum yields, photostability, and sensitivity of their fluorescence to the local environment.[2][3] The 7-hydroxycoumarin scaffold, in particular, is a common starting point for developing probes for various analytes, including metal ions and reactive species.[3][4] The fluorescence characteristics of these probes can be finely tuned by modifying substituents on the coumarin core.[5] This document provides detailed application notes and protocols for the use of this compound and its derivatives as fluorescent probes for researchers in biochemistry, drug development, and environmental science.

Physicochemical Properties

This compound is a solid, typically appearing as a light orange to yellow crystalline powder, with good thermal stability.[2] Its core structure consists of a fused lactone and benzene ring, with an acetyl group at the 8-position and a hydroxyl group at the 7-position.[6]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈O₄ | [7] |

| Molecular Weight | 204.18 g/mol | [7] |

| CAS Number | 6748-68-1 | [7] |

| Appearance | Light orange to yellow crystalline powder | [2] |

| Solubility | Soluble in methanol and other organic solvents | [2] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

Principle of Fluorescence Sensing

Coumarin-based probes typically operate via mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).[3] For many applications, the probe is designed to have its fluorescence "quenched" (turned off) in its free state. Upon binding to a specific analyte, a conformational or electronic change occurs, disrupting the quenching mechanism and "turning on" the fluorescence. Conversely, some probes are fluorescent in their free state and are quenched upon analyte binding.

Figure 1: General mechanisms for 'Turn-Off' and 'Turn-On' fluorescent probes.

Application 1: Detection of Ferric Ions (Fe³⁺)

Coumarin derivatives are effective chemosensors for various metal ions, including Fe³⁺, which is crucial in many biological and environmental systems.[8][9] Probes for Fe³⁺ often work on a "turn-off" or quenching principle, where the paramagnetic nature of the iron ion quenches the fluorescence of the probe upon complexation.[8]

Sensing Mechanism

The hydroxyl and acetyl groups at the 7 and 8 positions of this compound can act as a binding site for metal ions. When Fe³⁺ binds to the probe, mechanisms such as photoinduced electron transfer from the coumarin to the metal ion can be initiated, leading to the quenching of fluorescence.

Figure 2: Proposed mechanism for Fe³⁺ detection via fluorescence quenching.

Photophysical Data for a Representative Fe³⁺ Probe

The following data is for a naphthalimide-coumarin based chemosensor, demonstrating typical performance characteristics for Fe³⁺ detection.[10]

| Parameter | Value |

| Sensing Type | Fluorescence "Turn-on" Enhancement |

| Binding Stoichiometry | 1:1 (Probe:Fe³⁺) |

| Association Constant (Kₐ) | (2.589 ± 0.206) × 10³ M⁻¹ |

| Limit of Detection (LOD) | 0.388 µM |

| Optimal pH Range | 5.0 – 7.0 |

Protocol for Fe³⁺ Detection

This protocol describes a general fluorescence titration experiment to determine the response of this compound to Fe³⁺.

1. Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO, spectroscopy grade)

-

HEPES buffer (20 mM, pH 7.4)

-

Iron(III) chloride (FeCl₃)

-

Deionized water

-

Fluorometer and quartz cuvettes

2. Preparation of Solutions

-

Probe Stock Solution (1 mM): Dissolve 2.04 mg of this compound in 10 mL of DMSO.

-

Fe³⁺ Stock Solution (10 mM): Dissolve 1.62 mg of FeCl₃ in 1 mL of deionized water.

-

Working Buffer: 20 mM HEPES, pH 7.4.

3. Experimental Procedure

-

Turn on the fluorometer and allow the lamp to stabilize for at least 30 minutes.

-

Set the excitation wavelength. For many 7-hydroxycoumarin derivatives, this is in the range of 350-400 nm. An initial scan may be needed to determine the optimal excitation wavelength (λₑₓ) and emission wavelength (λₑₘ).

-

Pipette 2 mL of the working buffer into a quartz cuvette.

-

Add a small aliquot of the probe stock solution to the cuvette to achieve a final concentration of 10 µM (e.g., add 20 µL of 1 mM stock to 2 mL buffer). Mix thoroughly by gently pipetting.

-

Place the cuvette in the fluorometer and record the initial fluorescence emission spectrum.

-

Add incremental amounts of the Fe³⁺ stock solution (e.g., 1-2 µL aliquots) to the cuvette.

-

After each addition, mix the solution gently and allow it to equilibrate for 1-2 minutes before recording the fluorescence spectrum.

-

Continue the additions until the fluorescence signal saturates or no further change is observed.

4. Data Analysis

-

Plot the fluorescence intensity at the emission maximum (λₑₘ) against the concentration of Fe³⁺.

-

Analyze the titration curve to determine the binding stoichiometry (using a Job's plot) and the binding constant.

-

Calculate the limit of detection (LOD) based on the signal-to-noise ratio (typically 3σ/slope of the initial linear portion of the titration curve).

Application 2: Detection of Hydrazine

Hydrazine is a highly toxic compound, and its detection is critical for environmental and health monitoring.[11] Coumarin-based probes can be designed for hydrazine detection, often involving a chemical reaction that releases the highly fluorescent coumarin core, resulting in a "turn-on" signal.[12] A common strategy is to modify the 7-hydroxy group with a hydrazine-reactive moiety.

Sensing Mechanism

A derivative of this compound can be synthesized where the hydroxyl group is protected by a group that can be cleaved by hydrazine. This cleavage releases the free fluorophore, causing a significant increase in fluorescence intensity.

Figure 3: Reaction-based mechanism for 'Turn-On' detection of hydrazine.

Photophysical Data for a Representative Hydrazine Probe

The following data is for a water-soluble coumarin-based probe (OCYB) designed for hydrazine detection.[12]

| Parameter | Value |

| Sensing Type | Fluorescence "Off-On" Enhancement |

| Mechanism | Intramolecular Charge Transfer (ICT) |

| Solvent System | DMSO-HEPES (pH 7.4) |

| Limit of Detection (LOD) | 78 nM |

Protocol for Hydrazine Detection

This protocol outlines a procedure for detecting hydrazine using a reaction-based coumarin probe.

1. Materials and Reagents

-

Coumarin-based hydrazine probe (e.g., a derivative of this compound)

-

Dimethyl sulfoxide (DMSO, spectroscopy grade)

-

HEPES buffer (20 mM, pH 7.4)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Deionized water

-

Fluorometer and quartz cuvettes

2. Preparation of Solutions

-

Probe Stock Solution (1 mM): Prepare by dissolving the probe in DMSO.

-

Hydrazine Stock Solution (10 mM): Prepare fresh by dissolving hydrazine hydrate in deionized water. Perform serial dilutions to create working solutions of lower concentrations.

-

Working Buffer: 20 mM HEPES, pH 7.4.

3. Experimental Procedure

-

Set up the fluorometer with the appropriate excitation and emission wavelengths for the released fluorophore (e.g., for 7-hydroxycoumarin, λₑₓ ≈ 360 nm, λₑₘ ≈ 450 nm).

-

Prepare a series of test solutions in separate vials. To each vial, add 2 mL of working buffer and an aliquot of the probe stock solution to a final concentration of 10 µM.

-

To each vial, add a different concentration of hydrazine from the working solutions. Include a blank sample with no hydrazine.

-

Incubate the solutions at room temperature for a specified reaction time (e.g., 30 minutes, this may require optimization).

-

Measure the fluorescence intensity of each sample in a quartz cuvette.

4. Data Analysis

-

Subtract the fluorescence intensity of the blank sample from all other readings.

-

Plot the fluorescence intensity at λₑₘ against the concentration of hydrazine.

-

Determine the linear range of detection and calculate the limit of detection (LOD).

General Experimental Workflow

The workflow for using this compound or its derivatives as a fluorescent probe follows a standard procedure from preparation to analysis.

Figure 4: Standard workflow for fluorescence sensing experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy 8-Acetyl-7-hydroxy-4-methylcoumarin | 2555-29-5 [smolecule.com]

- 3. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound (6748-68-1) for sale [vulcanchem.com]

- 7. This compound | C11H8O4 | CID 5411574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Turn-on Coumarin Precursor: From Hydrazine Sensor to Covalent Inhibition and Fluorescence Detection of Rabbit Muscle Aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 8-Acetyl-7-hydroxycoumarin as a Turn-On Fluorescent Sensor for Metal Ions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 8-Acetyl-7-hydroxycoumarin and its derivatives, specifically 8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC), as a selective "turn-on" fluorescent sensor for the detection of metal ions, with a particular emphasis on Aluminum (Al³⁺).

Overview and Principle

This compound is a fluorescent probe that exhibits a significant increase in fluorescence intensity upon selective binding to certain metal ions. This "turn-on" response is attributed to a process known as chelation-enhanced fluorescence (CHEF). In its unbound state, the probe has a low fluorescence quantum yield. Upon complexation with a target metal ion, the structural rigidity of the molecule increases, which suppresses non-radiative decay pathways and leads to a dramatic enhancement of its fluorescence emission. This property makes it a valuable tool for the sensitive and selective detection of specific metal ions in various media.

The sensing mechanism involves the coordination of the metal ion with the hydroxyl and acetyl groups at the 7th and 8th positions of the coumarin ring. This interaction inhibits the photoinduced electron transfer (PET) process that is responsible for quenching the fluorescence in the free ligand, resulting in a "turn-on" fluorescent signal.

Data Presentation

The following tables summarize the quantitative data for the performance of 8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC) as a fluorescent sensor for Al³⁺.

Table 1: Performance Characteristics of AHMC for Al³⁺ Detection

| Parameter | Value |

| Analyte | Al³⁺ |

| Emission Maximum (λem) | 495 nm |

| Fluorescence Enhancement | ~100-fold |

| Limit of Detection (LOD) | 2.1 x 10⁻⁷ M |

| Binding Constant (Kₐ) | 1.86 x 10¹⁴ M⁻³ |

| Stoichiometry (AHMC:Al³⁺) | 3:1 |

Table 2: Selectivity of AHMC for Al³⁺ over other Metal Ions

The fluorescence response of AHMC was tested against a variety of common metal ions to assess its selectivity for Al³⁺.

| Metal Ion (50 µM) | Fluorescence Intensity (a.u.) at 495 nm |

| Blank (AHMC only) | ~50 |

| Al³⁺ | ~5000 |

| Na⁺ | ~50 |

| K⁺ | ~50 |

| Mg²⁺ | ~50 |

| Ca²⁺ | ~50 |

| Cr³⁺ | ~50 |

| Mn²⁺ | ~50 |

| Fe³⁺ | ~50 |

| Co²⁺ | ~50 |

| Ni²⁺ | ~50 |

| Cu²⁺ | ~50 |

| Zn²⁺ | ~50 |

| Cd²⁺ | ~50 |

| Hg²⁺ | ~50 |

| Pb²⁺ | ~50 |

Experimental Protocols

Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC)

This protocol is adapted from established literature procedures.

Materials:

-

4-Methyl-7-hydroxycoumarin

-

Anhydrous Aluminum chloride (AlCl₃)

-

Sodium chloride (NaCl)

-

Acetyl chloride (CH₃COCl)

-

Hydrochloric acid (HCl), dilute

-

Water (deionized)

-

Industrial Methylated Spirits (IMS), 85%

Procedure:

-

In a flask, thoroughly mix 4-Methyl-7-hydroxycoumarin (26.4 g), anhydrous aluminum chloride (76.1 g), and sodium chloride (9.5 g).

-

Immerse the flask in an oil bath and raise the temperature to 150 °C. Evolution of hydrogen chloride gas will commence at approximately 100-110 °C.

-

Maintain the temperature at 150 °C for 15 minutes.

-

Increase the temperature to 160 °C and stir the resulting melt until the evolution of hydrogen chloride ceases.

-

While maintaining stirring, add acetyl chloride (11.8 ml) to the melt over a period of approximately 30 minutes.

-

Maintain the reaction mixture at 160-165 °C for an additional 15 minutes.

-

Carefully pour the hot melt into 1000 ml of water with vigorous stirring.

-

Filter the resulting solid precipitate and wash it with water until it is free of chloride ions.

-

Dry the solid product. The crude product will contain a mixture of 8-acetyl and 6-acetyl isomers.

-

Recrystallize the crude product three times from 85% IMS to yield pure 8-Acetyl-7-hydroxy-4-methylcoumarin.

Characterization:

-

Melting Point: 167-169 °C

-

¹H NMR (CDCl₃, 400 MHz) δ: 13.59 (s, 1H, -OH), 7.68 (d, J = 8.8 Hz, 1H), 6.93 (d, J = 8.8 Hz, 1H), 6.17 (s, 1H), 2.97 (s, 3H, -COCH₃), 2.42 (s, 3H, -CH₃).

Protocol for Al³⁺ Detection using AHMC

Materials:

-

8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC)

-

Methanol (MeOH), spectroscopic grade

-

Deionized water

-

Stock solution of Al³⁺ (e.g., from Al(NO₃)₃·9H₂O) of known concentration

-

Stock solutions of other metal ions for selectivity studies

-

Fluorometer

Procedure:

-

Preparation of AHMC Stock Solution: Prepare a stock solution of AHMC in methanol. For example, a 1.0 mM solution can be prepared by dissolving the appropriate amount of AHMC in methanol.

-

Preparation of Working Solution: Prepare a working solution of AHMC (e.g., 10 µM) in a methanol-water mixture (95:5 v/v).

-

Fluorescence Measurements:

-

Place 3.0 mL of the AHMC working solution into a quartz cuvette.

-

Record the fluorescence emission spectrum (e.g., from 400 nm to 600 nm) with an excitation wavelength of 375 nm. This will serve as the blank reading.

-

Successively add small aliquots of the Al³⁺ stock solution to the cuvette.

-

After each addition, gently mix the solution and allow it to equilibrate for a short period (e.g., 1-2 minutes).

-

Record the fluorescence emission spectrum after each addition.

-

-

Selectivity Studies:

-

To separate cuvettes containing 3.0 mL of the AHMC working solution, add a specific amount (e.g., to a final concentration of 50 µM) of the stock solutions of various metal ions.

-

Record the fluorescence emission spectrum for each metal ion and compare the intensity at 495 nm to that of the Al³⁺ solution.

-

Visualizations

Signaling Pathway

Caption: Signaling mechanism of the AHMC fluorescent sensor for Al³⁺.

Experimental Workflow

Caption: Workflow for fluorescence titration of metal ions with AHMC.

Applications in Research and Drug Development

The high selectivity and sensitivity of this compound derivatives for specific metal ions make them valuable tools in various research and development areas:

-

Environmental Monitoring: Detection of trace amounts of toxic metal ions like Al³⁺ in water and environmental samples.

-

Biological Imaging: Visualization of the distribution and fluctuation of metal ions in living cells and tissues.

-

Pharmaceutical Analysis: Quality control and determination of metal ion impurities in pharmaceutical formulations.

-

Drug Discovery: Development of high-throughput screening assays to identify compounds that modulate metal ion homeostasis or interact with metalloenzymes. The coumarin scaffold itself is a privileged structure in medicinal chemistry, and understanding its metal-binding properties can inform the design of novel therapeutics.[1]

References

Application of 8-Acetyl-7-hydroxycoumarin in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Acetyl-7-hydroxycoumarin is a naturally occurring coumarin derivative that has garnered interest in the scientific community for its potential as an enzyme inhibitor. Coumarins, as a class of compounds, are known to exhibit a wide range of biological activities, and their derivatives are being actively investigated for therapeutic applications. This document provides detailed application notes and protocols for the use of this compound in enzyme inhibition assays, with a focus on its activity against bacterial carbonic anhydrases.

Mechanism of Action